3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one
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Overview
Description
3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of two chlorine atoms, a difluoromethyl group, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized pyridines can be obtained.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Scientific Research Applications
3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
- 3,5-Dichloro-6-fluoropyridin-2(1H)-one
- 3,5-Dichloro-6-methylpyridin-2(1H)-one
- 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one
Comparison: 3,5-Dichloro-6-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C6H3Cl2F2NO |
---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
3,5-dichloro-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-2-1-3(8)6(12)11-4(2)5(9)10/h1,5H,(H,11,12) |
InChI Key |
RAPHESKPWFKJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(F)F)Cl |
Origin of Product |
United States |
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